1,7-Dimethyl-9H-fluoren-9-one

Lipophilicity Chromatographic retention Environmental partitioning

1,7-Dimethyl-9H-fluoren-9-one (CAS 441-97-4, molecular formula C₁₅H₁₂O, molecular weight 208.26 g·mol⁻¹, exact mass 208.08900 Da) is a methyl-substituted derivative of the 9H-fluoren-9-one scaffold bearing methyl groups at the 1- and 7-positions of the tricyclic fluorenone core. Commercially supplied as a yellow crystalline solid at a standard purity of 98% with batch-specific QC documentation including NMR, HPLC, and GC , this compound is a ketone intermediate on the synthetic pathway to 1,7-dimethylfluorene (gibberene), which is the characteristic product of selenium dehydrogenation of the diterpenoid gibberic acid.

Molecular Formula C15H12O
Molecular Weight 208.25 g/mol
Cat. No. B12095713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,7-Dimethyl-9H-fluoren-9-one
Molecular FormulaC15H12O
Molecular Weight208.25 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C3=CC=CC(=C3C2=O)C
InChIInChI=1S/C15H12O/c1-9-6-7-11-12-5-3-4-10(2)14(12)15(16)13(11)8-9/h3-8H,1-2H3
InChIKeyHAAMILCZBFBQIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,7-Dimethyl-9H-fluoren-9-one (CAS 441-97-4): Procurement-Grade Overview for the 1,7-Disubstituted Fluorenone Scaffold


1,7-Dimethyl-9H-fluoren-9-one (CAS 441-97-4, molecular formula C₁₅H₁₂O, molecular weight 208.26 g·mol⁻¹, exact mass 208.08900 Da) is a methyl-substituted derivative of the 9H-fluoren-9-one scaffold bearing methyl groups at the 1- and 7-positions of the tricyclic fluorenone core . Commercially supplied as a yellow crystalline solid at a standard purity of 98% with batch-specific QC documentation including NMR, HPLC, and GC , this compound is a ketone intermediate on the synthetic pathway to 1,7-dimethylfluorene (gibberene), which is the characteristic product of selenium dehydrogenation of the diterpenoid gibberic acid . Unlike regioisomeric dimethylfluorenones substituted at the 2,7-, 3,6-, or 1,8-positions, the 1,7-substitution pattern is directly traceable to a naturally occurring terpenoid degradation pathway and confers distinct electronic and physicochemical properties relevant to applications in synthetic chemistry, environmental analytical standardization, and materials science.

Why Regioisomeric Dimethylfluorenones Cannot Substitute for 1,7-Dimethyl-9H-fluoren-9-one in Critical Applications


Dimethyl substitution on the 9H-fluoren-9-one scaffold can occur at multiple ring positions, yielding at least six regioisomeric variants (1,7-, 2,7-, 3,6-, 1,8-, 2,3-, and 1,4-dimethyl), each with the identical molecular formula C₁₅H₁₂O and molecular weight 208.26 g·mol⁻¹ . Despite their isomeric relationship, these compounds are not functionally interchangeable. The position of methyl substitution governs the direction and magnitude of electronic spectral shifts in the fluorenyl anion manifold: methyl at position 1 produces a hypsochromic shift, whereas methyl at position 3 induces a bathochromic shift [1]. This position-dependent electronic perturbation directly impacts HOMO-LUMO gap tuning and photophysical behavior [2]. Furthermore, the 1,7-substitution pattern is uniquely embedded in a biosynthetically constrained pathway: only this isomer serves as the ketone intermediate that, upon reduction, yields 1,7-dimethylfluorene (gibberene)—the hallmark product of selenium-mediated dehydrogenation of gibberic acid . A substitution pattern such as 2,7- or 3,6-dimethyl cannot fulfill this synthetic role. The asymmetric steric environment created by one methyl adjacent to the carbonyl (position 1) and one distant (position 7) further differentiates this isomer in applications where molecular recognition, crystal packing, or chromatographic retention are critical selection factors.

Quantitative Differentiation Evidence for 1,7-Dimethyl-9H-fluoren-9-one vs. Closest Dimethylfluorenone Regioisomers


LogP Differentiation: 1,7-Dimethylfluorenone is 0.79 Log Units Less Lipophilic than 2,7-Dimethylfluorenone

The computed octanol-water partition coefficient (LogP) for 1,7-dimethyl-9H-fluoren-9-one is 3.51 , compared with XLogP3 = 4.3 for the 2,7-dimethyl regioisomer (CAS 2840-49-5) [1]. This ΔLogP of 0.79 corresponds to an approximately 6.2-fold difference in octanol-water partition coefficient, indicating that the 2,7-isomer is substantially more lipophilic. For chromatographic method development, this translates to measurably different reversed-phase HPLC retention times under identical conditions, enabling unambiguous isomer discrimination. In environmental fate modeling, the lower LogP of the 1,7-isomer predicts reduced bioaccumulation potential relative to the 2,7-isomer.

Lipophilicity Chromatographic retention Environmental partitioning QSAR

Electronic Spectral Shift Direction: 1,7-Disubstitution Produces Hypsochromic Shift vs. Bathochromic Shift for 3-Substituted Isomers

In a systematic study of lithium fluorenyl salts, Hammons (1968) demonstrated that methyl substitution at position 1 of the fluorene/fluorenone system produces a hypsochromic (blue) shift of the electronic absorption spectrum relative to the unsubstituted parent, whereas methyl substitution at position 3 produces a bathochromic (red) shift [1]. This position-dependent directional effect means that 1,7-dimethyl-9H-fluoren-9-one (methyl groups at the 1- and 7-positions, both adjacent to the bridging carbon) will exhibit a hypsochromically shifted absorption profile, whereas 3,6-dimethyl-9H-fluoren-9-one (CAS 41140-00-5) would exhibit a bathochromically shifted profile. This difference enables spectroscopic discrimination between the two regioisomers without requiring chromatographic separation.

Electronic spectroscopy Fluorenyl anion Substituent effect HOMO-LUMO tuning

Synthetic Pathway Exclusivity: Only 1,7-Dimethylfluorenone Serves as the Ketone Intermediate to Gibberene

1,7-Dimethyl-9H-fluoren-9-one occupies a unique position in diterpenoid-derived synthetic chemistry as the direct ketone precursor to 1,7-dimethylfluorene (gibberene, CAS 442-66-0). Gibberene is the characteristic polyaromatic hydrocarbon obtained via selenium dehydrogenation of gibberic acid, a key degradation protocol in gibberellin structure elucidation . The 1,7-substitution pattern is dicted by the tetracyclic diterpenoid carbon skeleton and cannot be altered without changing the biosynthetic precursor. No other dimethylfluorenone regioisomer (2,7-, 3,6-, 1,8-, 1,4-, or 2,3-dimethyl) can be reduced to yield gibberene—each would produce a constitutionally different dimethylfluorene. This pathway exclusivity makes the 1,7-isomer the only synthetic gateway to gibberene-derived standards.

Gibberellin synthesis Natural product chemistry Selenium dehydrogenation Synthetic intermediate

Supplier QC Differentiation: 98% Purity with Multi-Technique Batch Certification vs. Isomers Lacking Documented QC

Commercially, 1,7-dimethyl-9H-fluoren-9-one is available at a certified purity of 98% from Bidepharm (Product No. BD01364416), with batch-specific QC documentation including NMR, HPLC, and GC analyses . By contrast, several regioisomeric dimethylfluorenones (e.g., 1,6-dimethyl-9H-fluoren-9-one, CAS 1201946-44-2; 2,6-dimethyl-9H-fluoren-9-one, CAS 21436-48-6) are listed by specialty suppliers with limited or no publicly documented multi-technique batch QC. For procurement decisions in regulated analytical environments or where isomer identity must be rigorously established, the availability of NMR-confirmed structural identity plus HPLC/GC purity quantification represents a meaningful differentiator that reduces the risk of regioisomer misassignment.

Quality control Batch certification Procurement Analytical standardization

Molecular Geometry: Asymmetric Carbonyl-Proximal vs. Carbonyl-Distal Methyl Environment in the 1,7-Isomer

X-ray crystallographic analysis of the closely related 1,8-dimethylfluoren-9-one (CAS 41139-98-4) reveals a nearly planar molecule with a 178.6° mutual inclination between the benzene rings and methyl C–C bonds bent to approximately 123° at the ring junction, with methyl hydrogens oriented away from the carbonyl group to minimize steric repulsion [1]. In the 1,7-dimethyl isomer, the methyl group at position 1 is adjacent to the carbonyl and experiences steric interaction with the keto oxygen, while the methyl at position 7 is remote from the carbonyl on the opposite ring. This creates an asymmetric electronic and steric environment around the carbonyl that is distinct from either the symmetric 2,7- or 3,6-isomers (both methyl groups equivalent and distant from the carbonyl) or the 1,8-isomer (both methyl groups adjacent to the carbonyl but on opposite rings). The asymmetric perturbation of the carbonyl environment has been correlated with ¹⁷O NMR chemical shift differences in substituted fluorenones, where 1-halogeno-9-fluorenones are deshielded relative to their 3-isomers [2].

X-ray crystallography Steric effects Molecular planarity Carbonyl reactivity

Evidence-Backed Application Scenarios for 1,7-Dimethyl-9H-fluoren-9-one in Research and Industrial Procurement


Synthetic Intermediate for Gibberene and Gibberellin-Derived Polyaromatic Hydrocarbon Standards

The 1,7-substitution pattern is mandatory for synthesizing authentic 1,7-dimethylfluorene (gibberene, CAS 442-66-0), the selenium dehydrogenation product of gibberic acid. Reduction of the 1,7-dimethylfluorenone ketone yields gibberene with the correct carbon skeleton; reduction of any other dimethylfluorenone regioisomer produces a constitutionally different dimethylfluorene. This makes 1,7-dimethyl-9H-fluoren-9-one the essential ketone intermediate for research groups engaged in gibberellin natural product chemistry, biosynthetic pathway tracing, or preparation of authentic polyaromatic hydrocarbon reference materials derived from diterpenoid precursors [1]. The documented 98% purity and multi-technique QC (NMR, HPLC, GC) further ensure that the ketone intermediate meets the identity and purity requirements for use in subsequent synthetic transformations without introducing regioisomeric contamination .

Chromatographic Retention Time Marker for Environmental Methylfluorenone Isomer Discrimination

Methyl-substituted fluoren-9-ones occur as geochemical oxidation products of methylfluorenes in petroleum source rocks and oil sands, where they serve as redox potential indicators [1]. The computed LogP value of 3.51 for the 1,7-isomer is 0.79 units lower than the 4.3 value for the 2,7-isomer [2], translating to a predicted 6.2-fold difference in octanol-water partitioning and correspondingly distinct reversed-phase HPLC retention times. This makes 1,7-dimethyl-9H-fluoren-9-one a valuable isomer-specific standard for GC-MS or HPLC method development aimed at resolving co-eluting dimethylfluorenone isomers in complex environmental extracts (diesel particulate, oil sand bitumen, contaminated sediments), where unambiguous isomer identification is critical for source apportionment and forensic geochemistry.

Spectroscopic Reference for Position-Dependent Electronic Effects in Fluorenone Photophysics

The 1,7-dimethyl substitution pattern places one methyl group adjacent to the carbonyl (position 1) and one remote (position 7), creating an asymmetric perturbation of the fluorenone electronic structure. Hammons (1968) demonstrated that methyl substitution at position 1 induces a hypsochromic shift in fluorenyl anion spectra, while position 3 induces a bathochromic shift [1]. This makes the 1,7-isomer a spectroscopically distinct probe for studying how substitution position—rather than merely the number of methyl groups—modulates HOMO-LUMO gap tuning in 9-fluorenone scaffolds . Researchers investigating structure-property relationships in fluorenone-based organic semiconductors, photoredox catalysts, or fluorescent probes can use the 1,7-isomer to isolate the effect of carbonyl-proximal methyl substitution from the confounding effects of symmetric distal substitution seen in 2,7- or 3,6-dimethyl isomers.

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